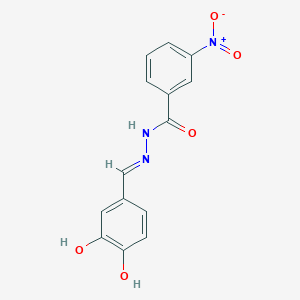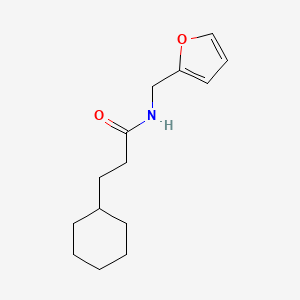
4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide, also known as Dimebon, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. Dimebon is a small molecule that was originally developed as an antihistamine, but its unique chemical structure has since been found to have a variety of other properties that make it a promising candidate for treating a range of diseases.
Mécanisme D'action
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide is not fully understood, but it is believed to act on several different targets in the brain. One proposed mechanism is that this compound enhances the function of mitochondria, the energy-producing organelles in cells. This may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include reducing oxidative stress, inhibiting the formation of beta-amyloid plaques, and increasing levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide in lab experiments is that it has been well-characterized and its synthesis is well-established. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide. One area of interest is exploring its potential therapeutic applications in other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify other potential targets for therapeutic intervention. Finally, the development of new synthetic methods for this compound could help to improve its availability and reduce its cost, making it more accessible for research and clinical use.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide involves several steps, including the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenyl-1,2-diaminobenzene to form the final product, this compound. The synthesis of this compound has been well-established, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a range of diseases. One area of particular interest is Alzheimer's disease, where this compound has been shown to improve cognitive function in animal models and in clinical trials. Other areas of research include Huntington's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-18-12-13-20(27-2)19(14-18)21(24)15-8-10-16(11-9-15)22(25)23-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGNHACDVDNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-benzothiazol-2-yl)-N-[1-(2-furylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6096403.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6096417.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![ethyl 2-acetyl-3-amino-3-[(anilinocarbonyl)amino]acrylate](/img/structure/B6096435.png)
![ethyl 5-methyl-7-(2-phenylvinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6096450.png)

![2,2'-[methylenebis(sulfonylmethylene)]bis-1H-benzimidazole](/img/structure/B6096457.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6096464.png)

![2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate](/img/structure/B6096476.png)
![5-bromo-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6096477.png)
